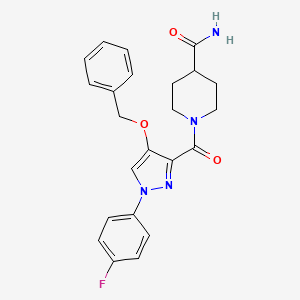
1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of
生物活性
1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide, with the CAS number 1170174-22-7, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H23FN4O3, with a molecular weight of 422.5 g/mol. The structure features a pyrazole ring connected to a piperidine moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole compounds can significantly inhibit the proliferation of cancer cells, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines. For instance, certain pyrazole-based compounds demonstrated IC50 values ranging from 6 to 63 μM in competitive binding assays against key receptors involved in tumor invasion .
- Modulation of Signaling Pathways : The compound has been reported to inhibit critical signaling pathways such as ERK phosphorylation and NF-κB signaling, which are essential for cancer cell survival and proliferation .
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Inhibits proliferation in various cancer cell lines; effective against MDA-MB-231 and PDAC cells. |
| Anti-inflammatory Effects | Modulates inflammatory pathways; potential use in treating inflammatory diseases. |
| Cytotoxicity | Induces apoptosis in cancer cells; linked to activation of caspases and mitochondrial dysfunction. |
Case Studies
- Antitumor Efficacy : Research conducted on pyrazole derivatives has shown promising results in inhibiting tumor growth. One study highlighted that a specific derivative demonstrated significant cytotoxic effects against MDA-MB-231 cells, leading to reduced invasion and migration capabilities .
- Combination Therapy : A study explored the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity when used in combination, suggesting potential for improved treatment regimens for resistant cancer types .
- In Vivo Studies : Animal model studies have indicated that compounds similar to this compound exhibit significant antitumor activity, supporting their further development as therapeutic agents .
特性
IUPAC Name |
1-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c24-18-6-8-19(9-7-18)28-14-20(31-15-16-4-2-1-3-5-16)21(26-28)23(30)27-12-10-17(11-13-27)22(25)29/h1-9,14,17H,10-13,15H2,(H2,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNPPDURWKVZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














